molecular formula C8H7N B7853450 Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine CAS No. 113443-96-2

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine

Cat. No.: B7853450
CAS No.: 113443-96-2
M. Wt: 117.15 g/mol
InChI Key: BPZRVHLAHLPGMV-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5,7-tetraen-3-amine is a unique bicyclic compound characterized by its fused ring structure and the presence of an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine typically involves a multi-step process starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The reaction sequence includes the formation of intermediates through Grignard reactions and subsequent cyclization steps. The use of rhodium(I) complexes as catalysts has been reported to facilitate the preparation of related bicyclic compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Materials Science: It is explored for its potential in creating novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biological pathways and chemical reactions. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine is unique due to its specific ring structure and the presence of an amine group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c9-8-4-3-6-1-2-7(6)5-8/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZRVHLAHLPGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599043
Record name Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113443-96-2
Record name Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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